

An In-depth Technical Guide to (2R,4S)-Hydroxy Itraconazole-d8

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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2R,4S)-Hydroxy Itraconazole-d8**, a deuterated analog of the active metabolite of the broad-spectrum antifungal agent, Itraconazole. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies. It also explores the key signaling pathways associated with the parent compound, Itraconazole, providing a foundational understanding for research and development applications.

Core Chemical Identity

(2R,4S)-Hydroxy Itraconazole-d8 is the deuterium-labeled form of (2R,4S)-Hydroxy Itraconazole, which is the major active metabolite of Itraconazole. The deuteration is specifically located on the sec-butyl side chain attached to the triazolone ring. This stable isotope labeling makes it an invaluable tool in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of the unlabeled metabolite.

The chemical structure is detailed as: IUPAC Name: 4-[4-[4-[4-[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,4,4,4-octadeuterio-3-hydroxybutan-2-yl)-1,2,4-triazol-3-one.[1]

The eight deuterium atoms are strategically placed on the hydroxybutan-2-yl moiety, which is a site of metabolic activity.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of (2R,4S)-Hydroxy Itraconazole and its d8-labeled counterpart.

Property	(2R,4S)-Hydroxy Itraconazole	(2R,4S)-Hydroxy Itraconazole-d8	Reference(s)
Molecular Formula	C ₃₅ H ₃₈ Cl ₂ N ₈ O ₅	C ₃₅ H ₃₀ D ₈ Cl ₂ N ₈ O ₅	[2]
Molecular Weight	721.6 g/mol	729.7 g/mol	[2][3]
Exact Mass	720.2342 g/mol	728.2844 g/mol	[2]
CAS Number	112559-91-8	1217516-26-1	[3][4]
Appearance	Solid	Solid	[4]
LogP (Computed)	4.5	4.5	[1][2]
Hydrogen Bond Donor Count	1	1	[1]
Hydrogen Bond Acceptor Count	10	10	[1]

Pharmacokinetics and Pharmacodynamics

While specific pharmacokinetic data directly comparing (2R,4S)-Hydroxy Itraconazole-d8 with its non-deuterated form are not readily available in the public domain, the primary use of the deuterated form is as an internal standard in pharmacokinetic studies of Itraconazole and its metabolites.[5] Deuteration can potentially alter the metabolic profile of a drug, often leading to a slower rate of metabolism and increased exposure (Area Under the Curve - AUC).[6][7]

The pharmacokinetics of the parent drug, Itraconazole, and its primary metabolite, hydroxy-itraconazole, are complex and exhibit high variability.[8] Following oral administration, Itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4

(CYP3A4) enzyme, to form hydroxy-itraconazole.[8] This metabolite is pharmacologically active, with plasma concentrations that can be twice as high as the parent compound at steady state.[8]

The antifungal activity of hydroxy-itraconazole is comparable to that of itraconazole against a wide range of fungi.[9]

Experimental Protocols

Proposed Synthesis of (2R,4S)-Hydroxy Itraconazole-d8

A detailed, step-by-step synthesis protocol for **(2R,4S)-Hydroxy Itraconazole-d8** is not publicly available. However, based on the published synthesis of the non-deuterated enantiomerically-pure (2R,4S,2'S,3'R)-hydroxyitraconazole, a plausible route would involve the use of a deuterated starting material for the side chain.[10]

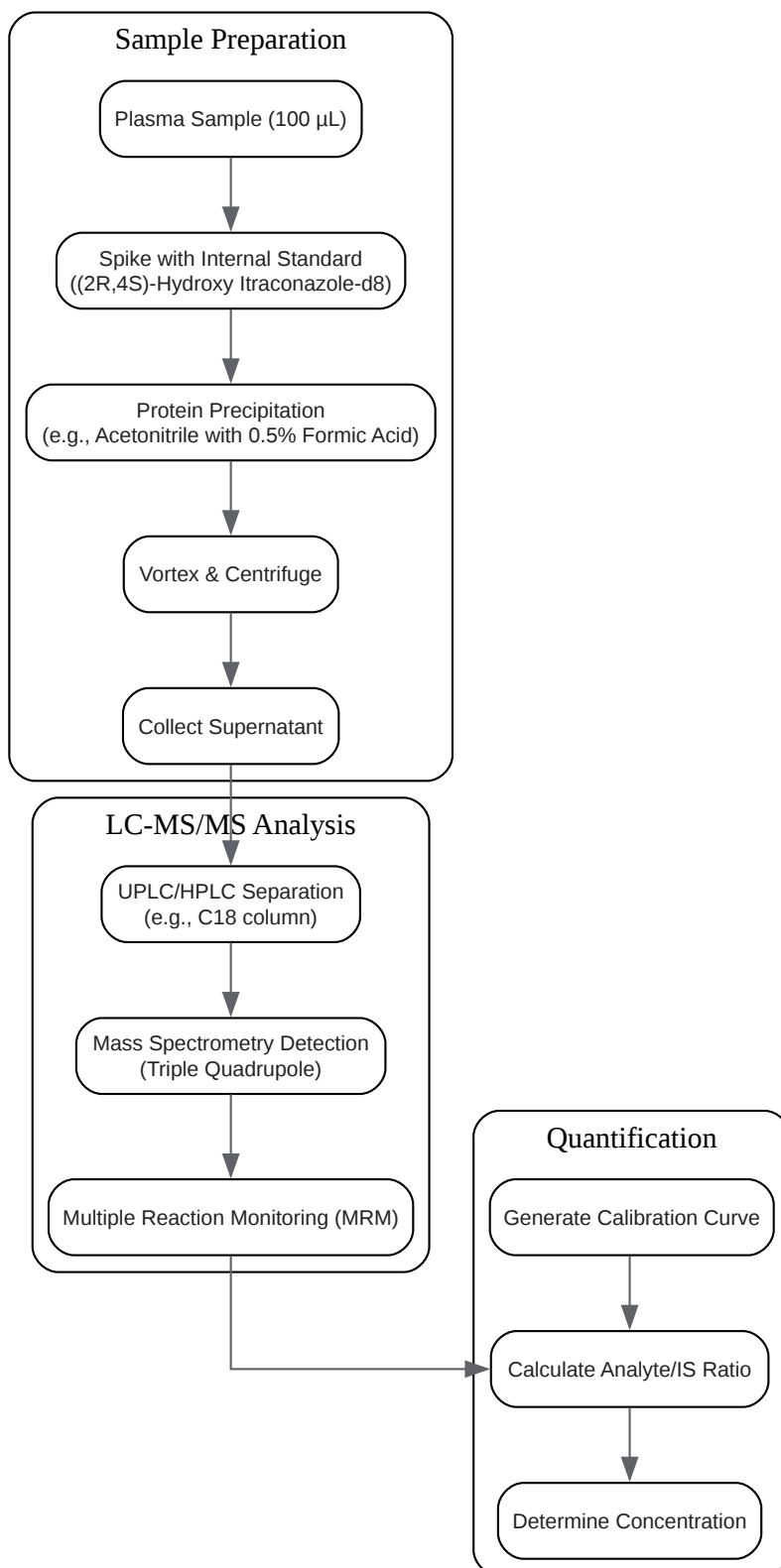
Key Steps in the Convergent Synthesis (adapted for deuteration):

- Preparation of the Dioxolane Moiety: Synthesis of the (2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl[methoxy]phenyl]piperazine core structure as previously described.[10]
- Preparation of the Deuterated Triazolone Side Chain: Alkylation of the triazolone precursor with a deuterated cyclic sulfate derived from a stereochemically defined and deuterated alcohol (e.g., (3R)-butan-1,1,1,2,3,4,4,4-d8-ol).
- Coupling Reaction: A palladium-catalyzed amination reaction to couple the dioxolane-piperazine core with the deuterated triazolone side chain to yield the final product, **(2R,4S)-Hydroxy Itraconazole-d8**. [10]

Bioanalytical Method: Quantification in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the simultaneous quantification of Itraconazole and Hydroxy-Itraconazole in human plasma, using **(2R,4S)-Hydroxy Itraconazole-d8** as an internal standard.[11][12][13][14][15]

Workflow:



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Caption: Bioanalytical workflow for plasma sample analysis.

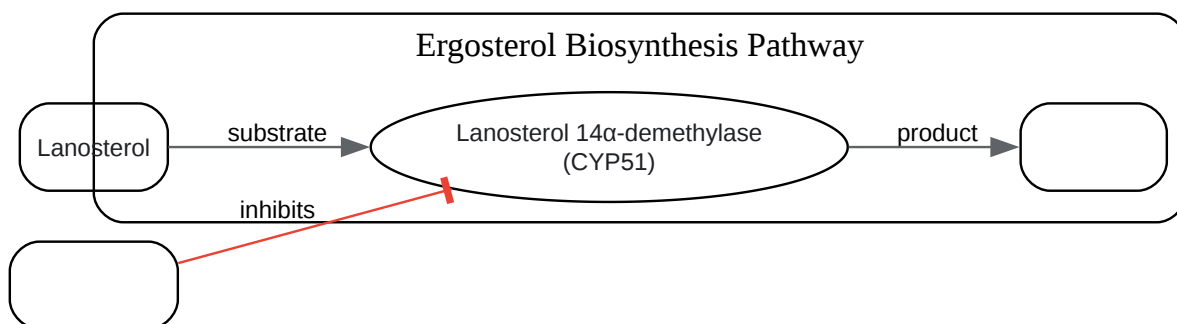
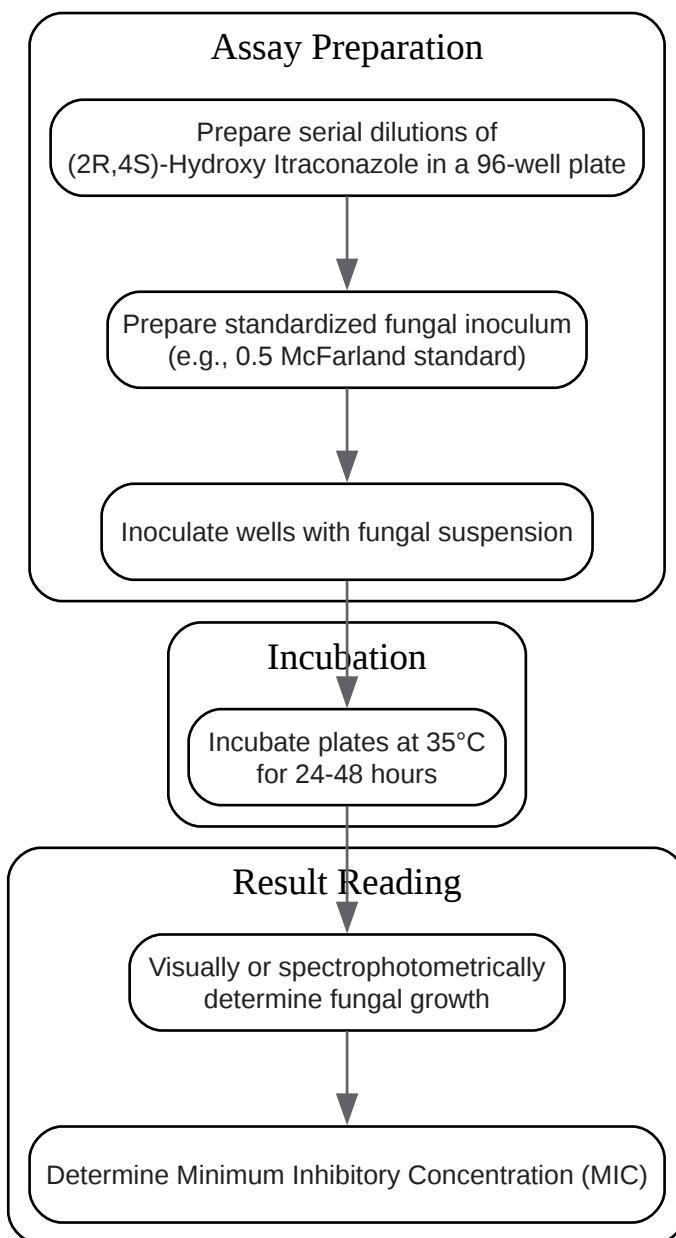
Instrumentation and Conditions:

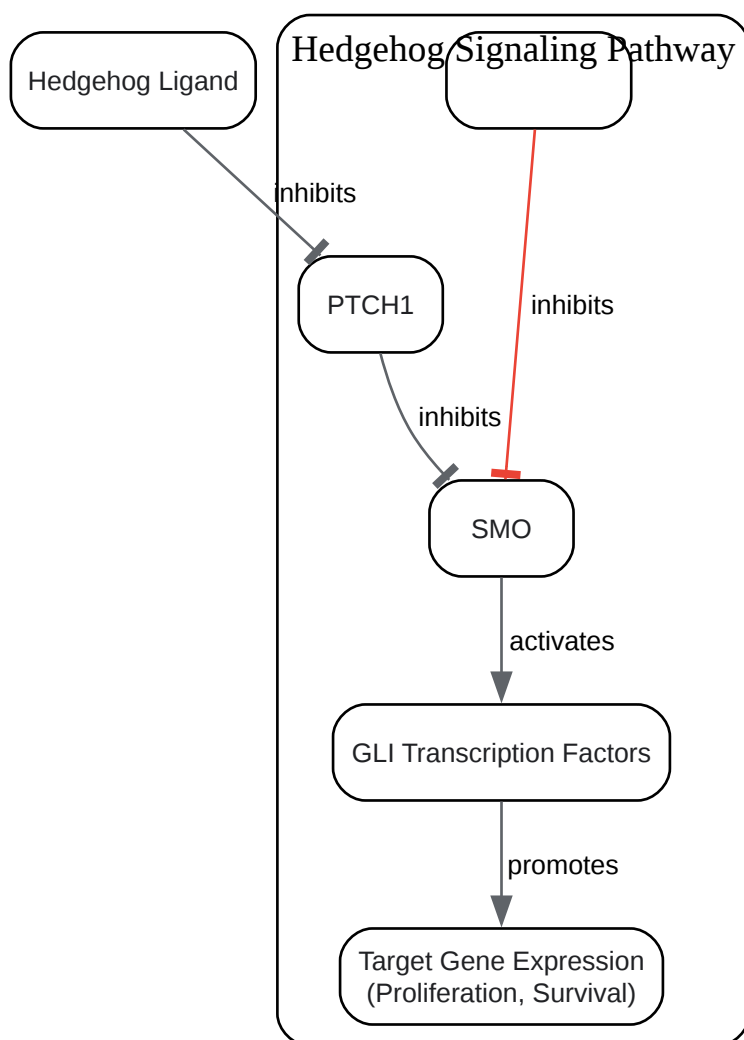
- Liquid Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) system.
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
- Mobile Phase: Gradient elution with a mixture of aqueous ammonium formate with formic acid and acetonitrile with formic acid.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

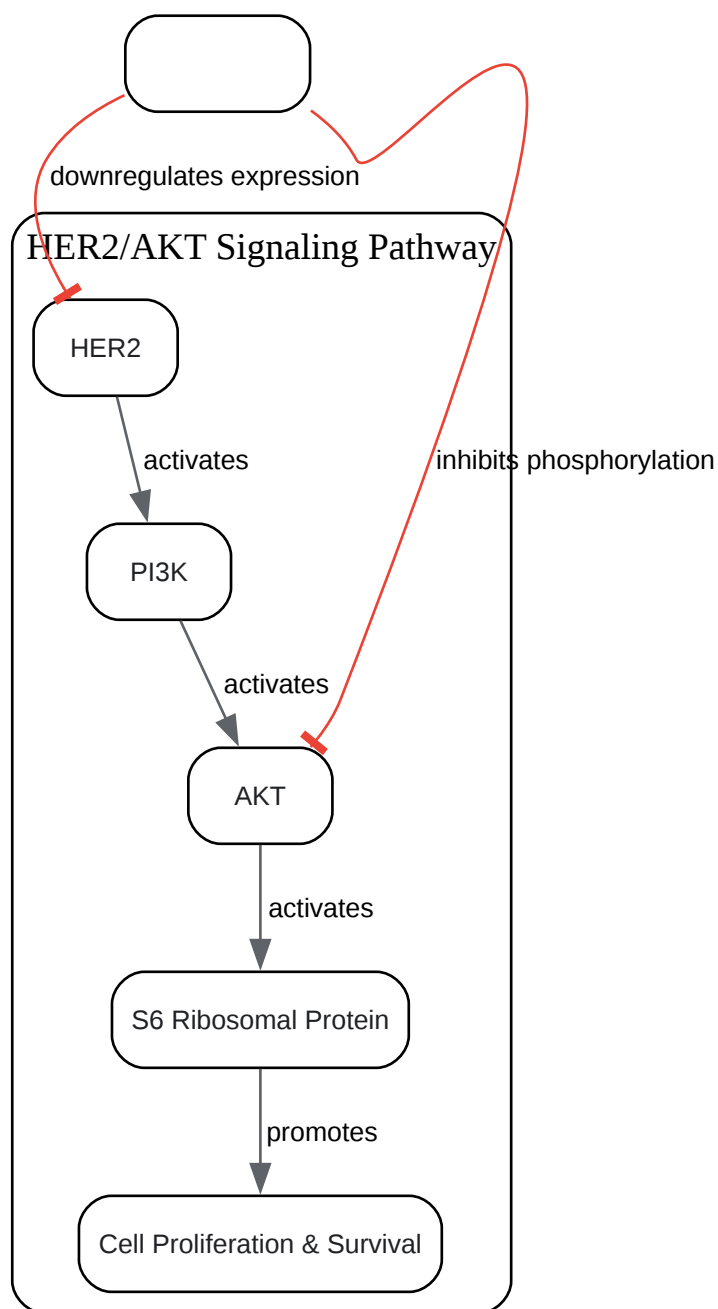
Biological Evaluation: Antifungal Susceptibility Testing

The in vitro antifungal activity of (2R,4S)-Hydroxy Itraconazole can be determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).^{[9][16][17][18][19]}

Workflow:







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